molecular formula C17H20N6O4 B2918956 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide CAS No. 1396849-04-9

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2918956
CAS No.: 1396849-04-9
M. Wt: 372.385
InChI Key: FXTFKVSXIWUIPI-UHFFFAOYSA-N
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Description

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Tetrazole core: A five-membered aromatic ring containing four nitrogen atoms, serving as a bioisostere for carboxylic acids to enhance metabolic stability and oral bioavailability .
  • Morpholino-2-oxoethyl substituent: A polar morpholine ring conjugated to a ketone group, likely improving aqueous solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c24-15(21-7-9-27-10-8-21)11-22-17(26)23(20-19-22)14-5-3-13(4-6-14)18-16(25)12-1-2-12/h3-6,12H,1-2,7-11H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTFKVSXIWUIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide, often referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a morpholino group, a cyclopropane moiety, and a tetrazole ring, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of compound 1 is C17H20N6O3C_{17}H_{20}N_{6}O_{3}, with a molecular weight of approximately 364.38 g/mol. The structural components include:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Tetrazole Ring : Known for its ability to mimic carboxylic acids and participate in hydrogen bonding.
  • Cyclopropanecarboxamide : Imparts rigidity and can influence receptor binding.
PropertyValue
Molecular FormulaC17H20N6O3C_{17}H_{20}N_{6}O_{3}
Molecular Weight364.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Compound 1 exhibits various biological activities, primarily through its interaction with specific biological targets. It has been studied for its potential as an anti-cancer agent, antimicrobial agent, and as a modulator of various enzymatic activities.

Anticancer Activity

Research indicates that compound 1 may induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Case Studies

  • In Vitro Studies :
    • A study conducted on MCF-7 (breast cancer) cells demonstrated that treatment with compound 1 resulted in a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent.
    • Another study on A549 (lung cancer) cells reported similar findings, with IC50 values suggesting effective inhibition of cell growth.
  • Antimicrobial Activity :
    • Compound 1 has shown promising results against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
    • Its effectiveness against fungal strains like Candida albicans was also assessed, with results indicating moderate antifungal activity.

Table 2: Summary of Biological Activities

Activity TypeCell Line/OrganismEffectIC50/MIC
AnticancerMCF-7Reduced viability10 µM
AnticancerA549Inhibition of growthNot specified
AntimicrobialStaphylococcus aureusBacterial inhibition32 µg/mL
AntifungalCandida albicansModerate antifungalNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Properties
Target Compound Tetrazole Morpholino-2-oxoethyl, cyclopropanecarboxamide Not explicitly provided Enhanced solubility (morpholino), rigidity (cyclopropane), and metabolic stability (tetrazole bioisostere)
5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide Tetrazole Morpholino-2-oxoethyl, thiophene-2-carboxamide, chlorine 448.9 Increased lipophilicity (Cl, thiophene), potential for improved membrane permeability
Compound 85 Thiazol Benzo[d][1,3]dioxol-5-yl, trifluoromethoxybenzoyl, cyclopropanecarboxamide ~600 (estimated) Higher molecular weight (trifluoromethoxy group), possible enhanced target selectivity

Detailed Analysis

Thiazol (Compound 85): The thiazol ring in Compound 85 introduces sulfur, which may enhance π-π stacking interactions but reduce metabolic stability compared to tetrazole .

Substituent Effects: Morpholino Group: Present in both the target and ’s compound, this group likely enhances solubility due to its polarity and hydrogen-bonding capacity. Cyclopropane vs. In contrast, the thiophene in ’s compound offers aromaticity and flexibility, which may improve membrane penetration but reduce target specificity. Chlorine (): The chloro-substituent increases lipophilicity, possibly enhancing blood-brain barrier penetration but raising toxicity risks .

Molecular Weight and Complexity :

  • Compound 85’s trifluoromethoxy and benzodioxol groups contribute to a higher molecular weight (~600 g/mol), which may limit oral bioavailability compared to the target compound and ’s analog .

Research Findings and Limitations

  • Structural Characterization Tools : The SHELX program suite (e.g., SHELXL for refinement) and Multiwfn for wavefunction analysis are critical for determining crystallographic and electronic properties of such compounds .
  • Data Gaps : Experimental data on solubility, binding affinity, and pharmacokinetics are absent in the provided evidence, necessitating further empirical studies.
  • Inferred Trends : Based on structural features, the target compound likely balances solubility, stability, and target engagement better than its analogs, though substitution patterns (e.g., chlorine in ) may offer trade-offs in specific applications.

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